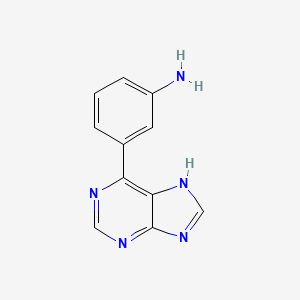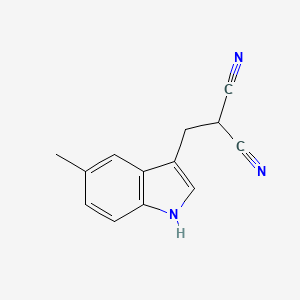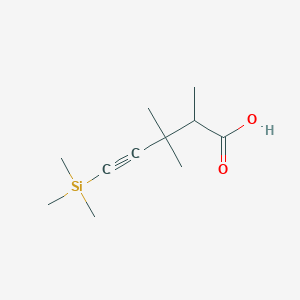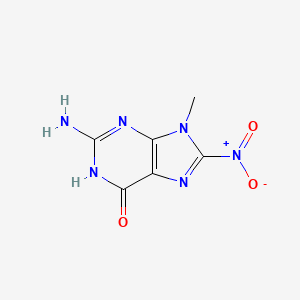
3-(7H-purin-6-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7H-purin-6-yl)aniline is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The structure of this compound consists of a purine ring system attached to an aniline group, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7H-purin-6-yl)aniline typically involves the nucleophilic substitution of halopurines with aniline derivatives. One common method is the direct arylation of halopurines with aromatic compounds, facilitated by the combination of triflic acid and fluoroalcohol . This metal-free method is complementary to conventional coupling reactions using metal catalysts and reagents for the synthesis of aryl-substituted purine analogues.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(7H-purin-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Substitution: Nucleophilic substitution reactions are common, where the aniline group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive amination typically involves the use of borohydride complexes or hydrogenation in the presence of a catalyst.
Substitution: Triflic acid and fluoroalcohol are commonly used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
3-(7H-purin-6-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is used in the study of nucleic acid analogues and their interactions with biological molecules.
Medicine: Purine derivatives, including this compound, have shown potential as anticancer agents.
Industry: The compound is used in the development of sensors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(7H-purin-6-yl)aniline involves its interaction with specific molecular targets and pathways. Purines, including this compound, function as chemical messengers in cellular signaling pathways. They interact with receptors such as G-protein coupled receptors and channel-linked receptors, regulating cell metabolism and immune response . The compound’s effects are mediated through its binding to these receptors, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analogue used as an anticancer drug.
Thioguanine: Another purine-based anticancer agent.
Uniqueness
3-(7H-purin-6-yl)aniline is unique due to its specific structure, which combines a purine ring with an aniline group. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to other purine derivatives .
Properties
CAS No. |
918537-10-7 |
|---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-(7H-purin-6-yl)aniline |
InChI |
InChI=1S/C11H9N5/c12-8-3-1-2-7(4-8)9-10-11(15-5-13-9)16-6-14-10/h1-6H,12H2,(H,13,14,15,16) |
InChI Key |
PZFBKVWNGJUVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)
![1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol](/img/structure/B11892821.png)




![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)


![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)




